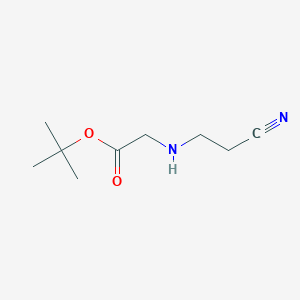
tert-Butyl (2-cyanoethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-cyanoethyl)glycinate is an organic compound with the molecular formula C9H17NO3. It is a derivative of glycine, where the amino group is protected by a tert-butyl group, and the carboxyl group is esterified with a 2-cyanoethyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-cyanoethyl)glycinate can be synthesized through various methods. One common approach involves the nucleophilic substitution of halogenated tert-butyl acetate with an amination reagent, followed by deprotection under specific conditions . Another method employs glycine and ethyl tert-butyl ester under acid catalysis to produce tert-butyl glycinate, which can then be further reacted with a cyanoethylating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution, esterification, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-cyanoethyl)glycinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds to form alkylated products.
Esterification: The carboxyl group can be esterified with different alcohols to form various esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid are typically employed.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
Alkylated Products: Formed from nucleophilic substitution reactions.
Various Esters: Resulting from esterification reactions.
Carboxylic Acids and Alcohols: Produced from hydrolysis reactions.
Scientific Research Applications
tert-Butyl (2-cyanoethyl)glycinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyanoethyl)glycinate involves its participation in nucleophilic substitution and esterification reactions. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol . These reactions are facilitated by the molecular structure, which provides both nucleophilic and electrophilic sites for chemical interactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl glycinate: A similar compound where the cyanoethyl group is replaced with a tert-butyl group.
tert-Butyl 2-aminoacetate: Another related compound with a different ester group.
Uniqueness
tert-Butyl (2-cyanoethyl)glycinate is unique due to its cyanoethyl group, which imparts distinct reactivity and properties compared to other tert-butyl glycinates. This makes it particularly useful in specific synthetic applications where the cyanoethyl group is required .
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl 2-(2-cyanoethylamino)acetate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)7-11-6-4-5-10/h11H,4,6-7H2,1-3H3 |
InChI Key |
VLBNGYXJKVBUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


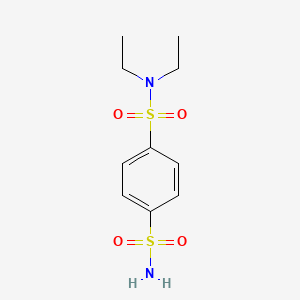
![(2s)-2-[(3-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B13513539.png)

![5-[(4-ethylpiperazin-1-yl)methyl]-N-(5-iodo-1,3-thiazol-2-yl)pyridin-2-amine](/img/structure/B13513542.png)

![methyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13513552.png)

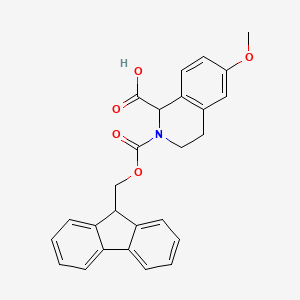
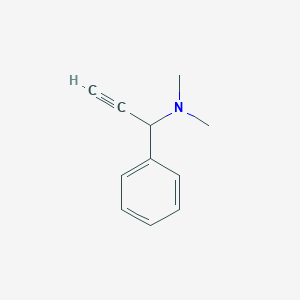
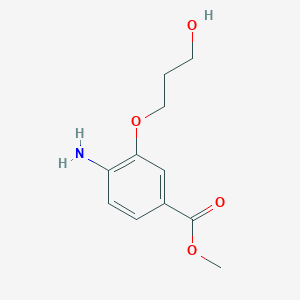
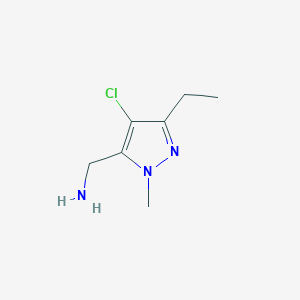
![3-{5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-yl}propanoicacidhydrochloride](/img/structure/B13513585.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(morpholin-4-yl)propanoic acid](/img/structure/B13513592.png)

